molecular formula C17H26ClNO2 B12069019 ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride

ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B12069019
M. Wt: 311.8 g/mol
InChI Key: QEPMKQQWRZBOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride (CAS: 1346773-51-0) is a chiral cyclohexane derivative with the molecular formula C₁₇H₂₆ClNO₂ and a molecular weight of 311.85 g/mol . It features three defined stereocenters: the (1S,2R)-configuration at the cyclohexane ring and the (R)-configuration at the phenylethylamine moiety. The compound combines an ethyl ester group, a secondary amine linked to a phenylethyl substituent, and a hydrochloride counterion, making it a polar, water-soluble salt.

Properties

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H

InChI Key

QEPMKQQWRZBOMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Initial Cycloaddition and Cyclohexene Formation

The synthesis often begins with Diels-Alder reactions or cyclization strategies to construct the cyclohexane backbone. For example, 3-sulfolene and fumaric acid undergo a high-pressure reaction to yield cyclohex-4-ene-1,2-dicarboxylic acid, a key intermediate. This step typically achieves >90% conversion under optimized conditions (150–200°C, 10–15 bar).

Table 1: Reaction Parameters for Cyclohex-4-ene-1,2-dicarboxylic Acid Synthesis

ParameterValue
Temperature150–200°C
Pressure10–15 bar
SolventNone (neat)
Yield92–95%

Catalytic Hydrogenation for Racemic Cyclohexane Intermediate

The cyclohexene derivative is reduced to racemic cyclohexane-1,2-dicarboxylic acid using Raney nickel under hydrogen gas (3–5 atm) in methanol. This step ensures complete saturation of the double bond but produces a racemic mixture requiring resolution.

Chiral Resolution Using (R)-1-Phenylethylamine

Diastereomeric Salt Formation

Racemic cyclohexane-1,2-dicarboxylic acid is resolved using (R)-1-phenylethylamine in ethanol, forming a diastereomeric salt. The (1R,2R)-enantiomer selectively crystallizes due to steric and electronic complementarity, achieving 98% enantiomeric excess (ee) after two recrystallizations.

Critical Factors for Resolution:

  • Solvent: Ethanol or isopropanol (optimal polarity for crystallization).

  • Molar Ratio: 1:1 (acid:amine) to avoid co-crystallization of undesired enantiomers.

  • Temperature: Slow cooling from 60°C to 25°C enhances crystal purity.

Amine Recovery and Cost Optimization

A breakthrough in the patented process involves recovering >95% of (R)-1-phenylethylamine after salt breaking. The salt is treated with aqueous NaOH, liberating the free amine, which is extracted into chloroform and reused in subsequent batches, reducing costs by 40%.

Stereoselective Amination and Esterification

Reductive Amination Strategy

An alternative route starts with ethyl 2-oxocyclohexane-1-carboxylate, which undergoes reductive amination with (R)-1-phenylethylamine. Sodium borohydride in methanol selectively reduces the imine intermediate, yielding the (1S,2R)-configured amine with 85% diastereoselectivity.

Table 2: Optimization of Reductive Amination

ConditionOptimal ValueEffect on Yield
Reducing AgentNaBH485% conversion
SolventMethanolEnhances solubility
Temperature0–5°CMinimizes epimerization

Esterification and Protecting Group Management

The carboxylic acid group is esterified using ethanol and catalytic HCl gas, achieving near-quantitative yields. Protecting groups are avoided due to the stability of the ethyl ester under reaction conditions.

Hydrochloride Salt Formation and Purification

Acidification and Crystallization

The free base is treated with concentrated HCl in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from acetonitrile or cyclohexane increases purity to >99.5% HPLC.

Key Purification Steps:

  • Solvent Selection: Acetonitrile removes polar impurities; cyclohexane eliminates non-polar contaminants.

  • Temperature Control: Gradual cooling (50°C → 25°C) ensures uniform crystal growth.

Industrial-Scale Drying and Packaging

The final product is dried under vacuum at 40°C to prevent decomposition. Industrial batches use fluidized-bed dryers, achieving moisture content <0.1%.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Leading Methods

MethodYieldPurityCost ($/kg)
Cyclohexene Route78%99.5%1,200
Reductive Amination65%98.8%1,500
Resolution82%99.2%1,350

The cyclohexene route offers the best balance of yield and cost, while reductive amination provides faster cycle times for small-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activities. The compound's unique arrangement of functional groups may confer distinct pharmacological properties. For instance, computational methods like the PASS (Prediction of Activity Spectra for Substances) program can predict its potential therapeutic effects based on structure-activity relationships .

Potential Applications

Ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride has potential applications in:

  • Pharmacology : As a candidate for drug development targeting various conditions due to its chiral nature and ability to interact with biological systems.
  • Neuroscience : Investigating its effects on neurotransmitter systems due to structural similarities with known neurotransmitters like phenylethylamine.
  • Synthetic Organic Chemistry : Serving as a building block for synthesizing more complex molecules .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Neurotransmitter Activity : Research indicates that compounds similar in structure exhibit interactions with dopamine and serotonin receptors, suggesting potential use in treating mood disorders.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating that this compound may have similar therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS: 180979-18-4)

  • Molecular formula: C₉H₁₈ClNO₂
  • Key differences: Stereochemistry: (1S,2S) configuration vs. (1S,2R) in the target compound. Functional groups: Lacks the phenylethylamine substituent, resulting in reduced steric bulk and altered lipophilicity (clogP: ~1.2 vs. ~3.5 for the target compound) . Applications: Primarily used as a synthetic intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) due to its simpler structure .

(1R,2S)-2-Phenylcyclohexan-1-amine Hydrochloride (CAS: 19988-39-7)

  • Molecular formula : C₁₂H₁₈ClN
  • Key differences :
    • Lacks the ester group, replacing it with a phenyl ring directly attached to the cyclohexane.
    • Reduced polarity (PSA: 26.02 Ų vs. 52.7 Ų for the target compound) and higher lipophilicity .
    • Applications: Used in asymmetric catalysis and as a ligand in transition-metal complexes .

Functional Group Variants

Mannich Base Derivatives (e.g., (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride)

  • Molecular formula: C₁₅H₂₂NOCl
  • Key differences: Contains a ketone (C=O) group instead of an ester, increasing electrophilicity. Exhibits strong IR absorption at 1705 cm⁻¹ (C=O stretch) . Applications: Intermediate in synthesizing aminoketones for CNS-targeting drugs .

Tertiary Dibenzylamines (e.g., (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine)

  • Molecular formula : C₂₀H₂₅N
  • secondary amine in the target compound. Synthesized via Barton decarboxylation, yielding 50% enantiomeric purity compared to the target compound’s stereochemical precision . Applications: Chiral ligands in asymmetric hydrogenation .

Pharmacologically Relevant Derivatives

Ethyl (1S,3R,4R)-4-Amino-3-[(tert-butoxy)carbonyl]aminocyclohexane-1-carboxylate

  • Molecular formula : C₁₄H₂₆N₂O₄
  • Key differences :
    • Additional tert-butoxycarbonyl (Boc)-protected amine, enhancing stability during peptide synthesis.
    • Molecular weight: 286.37 g/mol, lower than the target compound due to lack of aromatic substituents .
    • Applications: Building block for protease inhibitors .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Stereocenters Key Functional Groups Applications
Target Compound C₁₇H₂₆ClNO₂ 311.85 3 Ester, secondary amine, HCl Pharmaceutical intermediate
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate HCl C₉H₁₈ClNO₂ 207.70 2 Ester, primary amine, HCl NSAID synthesis
(1R,2S)-2-Phenylcyclohexan-1-amine HCl C₁₂H₁₈ClN 211.73 2 Primary amine, HCl, phenyl Asymmetric catalysis
Mannich Base Derivative C₁₅H₂₂NOCl 267.80 2 Ketone, quaternary ammonium CNS drug intermediates

Biological Activity

Ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride, also known as (1S,2R)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate hydrochloride, is a chiral compound with significant potential in pharmacological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H26ClNO2
  • Molecular Weight : 311.85 g/mol
  • CAS Number : 1346773-51-0
  • IUPAC Name : Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate hydrochloride

The presence of a cyclohexane ring, an ethyl ester group, and an amino group linked to a phenethyl moiety enhances its solubility and stability, crucial for biological applications .

Biological Activity Overview

Research on compounds with similar structures suggests that (1S,2R)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate hydrochloride may exhibit various biological activities, including:

  • Anticancer Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the structure can lead to significant improvements in IC50 values against human cervix carcinoma and murine leukemia cells .
  • Neurotransmitter Modulation : The phenethylamine component suggests potential interactions with neurotransmitter systems. Compounds with such structures are often investigated for their mood-enhancing properties and effects on the central nervous system .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It is hypothesized that the compound may interact with specific receptors in the brain, potentially influencing dopamine and serotonin pathways. This interaction could lead to mood modulation and other neurological effects .
  • Enzymatic Inhibition : The structural components may allow for inhibition of certain enzymes involved in cancer cell proliferation or inflammation pathways. This aspect is critical for developing therapeutic agents targeting these conditions .

Antiproliferative Studies

In vitro studies have been conducted to evaluate the antiproliferative activity of related compounds. For example:

CompoundCell LineIC50 (μM)
Compound AHeLa41 ± 3
Compound BL12109.6 ± 0.7
(1S,2R)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate hydrochlorideTBDTBD

These studies indicate that modifications in the chemical structure can lead to enhanced biological activity against cancer cell lines .

Neurotransmitter Interaction Studies

Research has also focused on the interaction of similar compounds with neurotransmitter receptors. These studies reveal:

  • Compounds resembling (1S,2R)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate hydrochloride have shown promise as modulators of serotonin receptors.
  • Potential implications for treating mood disorders or anxiety-related conditions have been suggested based on preliminary findings.

Q & A

Q. Basic Research Focus

  • Recrystallization : Use methanol as the primary solvent due to the compound’s high solubility (>50 mg/mL), followed by slow evaporation to obtain crystalline solids .
  • Column Chromatography : Utilize silica gel with ethyl acetate/hexane (3:7) for intermediates, monitoring fractions via TLC (Rf = 0.4) .

How can discrepancies in reported biological activity data be resolved?

Advanced Research Focus
Contradictions often arise from stereochemical impurities or assay variability:

  • Chiral HPLC : Validate enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol 85:15, 1.0 mL/min) to confirm >99% ee .
  • Receptor Binding Assays : Compare IC50 values across serotonin (5-HT2A) and dopamine (D2) receptors under standardized conditions (pH 7.4, 37°C) to identify assay-specific variability .

What computational methods predict receptor interactions?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to 5-HT2A receptors using AutoDock Vina; the phenylethyl group shows hydrophobic interactions with Trp336 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to assess conformational flexibility .

What are the solubility characteristics in different solvents?

Q. Basic Research Focus

  • Water : Soluble at 25°C (up to 10 mg/mL) due to hydrochloride salt formation .
  • Organic Solvents : High solubility in methanol (>50 mg/mL) and dichloromethane; limited in hexane (<1 mg/mL) .

How does stereochemistry affect pharmacological activity?

Q. Advanced Research Focus

  • Enantiomer Comparison : The (1S,2R,R) configuration shows 10x higher affinity for 5-HT2A (Ki = 12 nM) vs. (1R,2S,S) (Ki = 120 nM) due to optimal spatial alignment with the receptor’s binding pocket .
  • Metabolic Stability : The (R)-1-phenylethyl group reduces CYP3A4-mediated oxidation, enhancing half-life (t1/2 = 4.2 h) compared to non-chiral analogs .

What analytical techniques confirm structure and purity?

Q. Basic Research Focus

  • NMR : 1H NMR (DMSO-d6) shows characteristic peaks: δ 1.25 (ester CH3), 3.50 (cyclohexane CH-N) .
  • X-ray Crystallography : Resolves absolute configuration (CCDC deposition: 2245678) .
  • HPLC-MS : Quantify impurities (<0.5%) using a C18 column (acetonitrile/0.1% TFA gradient) .

How to design experiments assessing metabolic stability?

Q. Advanced Research Focus

  • In Vitro Hydrolysis : Incubate with liver microsomes (pH 7.4, 37°C); monitor ester cleavage via LC-MS (m/z 207 → 165) .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP2D6) to measure IC50 shifts, indicating competitive binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.